molecular formula C14H8BrClO B11795651 5-Bromo-2-(4-chlorophenyl)benzofuran

5-Bromo-2-(4-chlorophenyl)benzofuran

Cat. No.: B11795651
M. Wt: 307.57 g/mol
InChI Key: ZADHKGROAHFGIG-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-chlorophenyl)benzofuran is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom at the 5-position and a 4-chlorophenyl group attached to the benzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-chlorophenyl)benzofuran typically involves the following steps:

    Suzuki-Miyaura Coupling: The coupling of a 4-chlorophenylboronic acid with a brominated benzofuran derivative can be carried out using palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-chlorophenyl)benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzofuran derivatives, while coupling reactions can produce complex polycyclic structures .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-chlorophenyl)benzofuran depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and chlorophenyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved can vary based on the biological context and the specific derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents can enhance the compound’s properties, making it a valuable target for research and development .

Properties

Molecular Formula

C14H8BrClO

Molecular Weight

307.57 g/mol

IUPAC Name

5-bromo-2-(4-chlorophenyl)-1-benzofuran

InChI

InChI=1S/C14H8BrClO/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8H

InChI Key

ZADHKGROAHFGIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Br)Cl

Origin of Product

United States

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